molecular formula C17H15F6N3O B11502406 N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}-4-methylbenzamide

N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}-4-methylbenzamide

Cat. No.: B11502406
M. Wt: 391.31 g/mol
InChI Key: BZKDTWGCWINLNG-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a hexafluoroisopropanol moiety and a methylpyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}-4-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the hexafluoroisopropanol intermediate, which can be synthesized through the hydrogenation of hexafluoroacetone hydrate in the presence of a catalyst . This intermediate is then reacted with 5-methyl-2-aminopyridine under controlled conditions to form the desired amine derivative. The final step involves the acylation of the amine derivative with 4-methylbenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The hexafluoroisopropanol moiety enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}-4-methylbenzamide stands out due to its combination of a hexafluoroisopropanol moiety and a methylpyridine group, which confer unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C17H15F6N3O

Molecular Weight

391.31 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl]-4-methylbenzamide

InChI

InChI=1S/C17H15F6N3O/c1-10-3-6-12(7-4-10)14(27)26-15(16(18,19)20,17(21,22)23)25-13-8-5-11(2)9-24-13/h3-9H,1-2H3,(H,24,25)(H,26,27)

InChI Key

BZKDTWGCWINLNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NC=C(C=C2)C

Origin of Product

United States

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